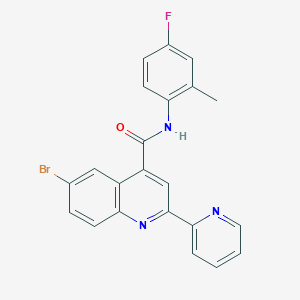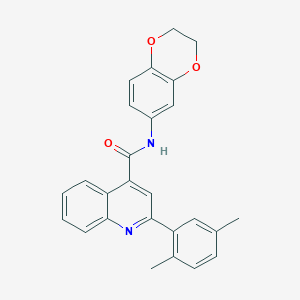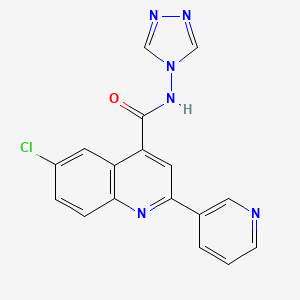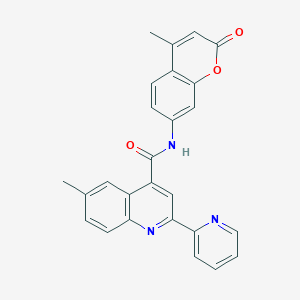
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide, also known as DMQM, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. DMQM belongs to the class of quinolinecarboxamides, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential pharmaceutical applications, particularly in the field of cancer research. This compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. This compound has also been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been shown to induce the generation of reactive oxygen species (ROS) and activate the p53 tumor suppressor pathway, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has been shown to protect against oxidative stress-induced damage in various cell types, including neurons and cardiomyocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide for lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide. One potential avenue of research is to investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Another potential area of research is to further elucidate the mechanism of action of this compound, particularly with regards to its effects on cellular signaling pathways. Finally, there is a need for more research on the pharmacokinetics and toxicity of this compound, in order to determine its potential as a clinical drug candidate.
Propiedades
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-16-13-17(30-2)9-11-22(16)28-26(29)20-15-24(27-23-8-6-5-7-19(20)23)21-14-18(31-3)10-12-25(21)32-4/h5-15H,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMDAMQFYIWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-chloro-2-(2-pyridinyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B3504364.png)




![methyl 3-({[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504405.png)
![2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504407.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3504415.png)

![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504424.png)
![6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504435.png)

![6-chloro-N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504456.png)

